Velusetrag

5-HT4 receptor selectivity off-target effects

Velusetrag (TD-5108) is the superior 5-HT4 receptor agonist for GI motility research. Unlike nonselective predecessors (cisapride, tegaserod), it has no hERG channel blockade and >500-fold selectivity over other 5-HT receptors, minimizing off-target cardiovascular risk. Its high intrinsic activity (pKi 7.7, pEC50 8.3) and statistically significant dose-dependent gastric emptying acceleration in Phase 2 gastroparesis trials make it the ideal tool for gastroparesis, chronic constipation, and Parkinson's research programs.

Molecular Formula C25H36N4O5S
Molecular Weight 504.6 g/mol
CAS No. 866933-46-2
Cat. No. B1683485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVelusetrag
CAS866933-46-2
Synonyms1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ((1S,3R,5R)-8-((R)-2-hydroxy-3-(methanesulfonyl-methyl-amino)propyl)-8-aza-bicyclo(3.2.1)oct-3-yl)amide
TD-5108
TD5108
velusetrag
Molecular FormulaC25H36N4O5S
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O
InChIInChI=1S/C25H36N4O5S/c1-16(2)29-23-8-6-5-7-17(23)11-22(25(29)32)24(31)26-18-12-19-9-10-20(13-18)28(19)15-21(30)14-27(3)35(4,33)34/h5-8,11,16,18-21,30H,9-10,12-15H2,1-4H3,(H,26,31)/t18?,19-,20+,21-/m0/s1
InChIKeyHXLOHDZQBKCUCR-VTHDOGFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Velusetrag (CAS 866933-46-2) 5-HT4 Agonist Procurement and Differentiation Guide


Velusetrag (TD-5108) is a potent and highly selective serotonin 5-HT4 receptor agonist developed by Theravance Biopharma for the treatment of gastrointestinal motility disorders [1]. It demonstrates high intrinsic activity at the 5-HT4 receptor and >500-fold selectivity over other 5-HT receptor subtypes [2], with no significant affinity for 5-HT2A or 5-HT2B receptors (Ki > 10 μM) .

Velusetrag (TD-5108) vs. Class Comparators: Why Substitution Risks Clinical and Experimental Failure


5-HT4 receptor agonists are not interchangeable due to significant differences in receptor subtype selectivity, intrinsic activity, and off-target cardiovascular safety profiles [1]. Early-generation, nonselective agonists like cisapride and tegaserod were associated with cardiovascular adverse events due to hERG channel blockade or 5-HT1 receptor agonism, respectively [1]. Even among newer, more selective agents, velusetrag distinguishes itself through quantifiably higher intrinsic activity [2] and a uniquely documented clinical effect on gastric emptying in gastroparesis [3], making it a distinct experimental and procurement consideration.

Velusetrag (TD-5108) Quantitative Differentiation: Head-to-Head Evidence vs. Key 5-HT4 Agonists


Superior 5-HT4 Receptor Subtype Selectivity vs. Cisapride and Tegaserod

Velusetrag demonstrates >500-fold selectivity for the 5-HT4 receptor over other 5-HT receptor subtypes, including h5-HT2B and h5-HT3A [1]. This high degree of selectivity contrasts with earlier-generation agonists like cisapride and tegaserod, which were less selective and were associated with cardiovascular adverse events due to off-target activity at hERG channels and 5-HT1 receptors, respectively [2].

5-HT4 receptor selectivity off-target effects cardiovascular safety

Higher Intrinsic Activity vs. Tegaserod, Mosapride, and Cisapride

In a direct in vitro comparison, velusetrag (TD-5108) exhibited high intrinsic activity across all test systems, unlike tegaserod, mosapride, and cisapride, which had lower intrinsic activity in the majority of assays [1]. This was measured using functional assays including cAMP elevation in HEK-293 cells expressing h5-HT4(c) receptors (pEC50 = 8.3) and tissue relaxation/contraction models [1].

5-HT4 agonist intrinsic activity receptor efficacy functional assay

Lack of hERG Channel Affinity: A Key Differentiator from Cisapride

Unlike the withdrawn 5-HT4 agonist cisapride, which causes QT prolongation by blocking the hERG cardiac potassium channel, velusetrag had no effect on human ether-à-go-go-related gene (hERG) K+ channels at a concentration of 3 μM [1]. This lack of hERG affinity is a critical safety differentiator within the class [2].

hERG QT prolongation cardiac safety off-target activity

Demonstrated Acceleration of Gastric Emptying in Gastroparesis: A Unique Clinical Dataset

In a Phase 2 clinical trial (NCT01718938) for diabetic or idiopathic gastroparesis, treatment with velusetrag 30 mg significantly increased the proportion of subjects achieving a ≥20% reduction in gastric emptying half-time (GE t1/2) compared to placebo (52% vs. 5%, P = 0.002) [1]. This represents a direct, quantitative measure of prokinetic efficacy in a patient population not available for many other 5-HT4 agonists.

gastroparesis gastric emptying phase 2 clinical trial prokinetic

Undetectable Affinity for 5-HT2A and 5-HT2B Receptors

Velusetrag exhibits no measurable affinity for 5-HT2A and 5-HT2B receptors (Ki > 10 μM) . This is a critical safety distinction, as 5-HT2B receptor agonism has been implicated in the development of drug-induced valvular heart disease, a significant concern for some other 5-HT receptor-targeting drugs.

5-HT2B valvulopathy cardiac safety receptor selectivity

Optimal Research and Industrial Applications for Velusetrag (TD-5108) Based on Differentiated Evidence


Investigating Gastric Emptying and Gastroparesis Pathophysiology

Velusetrag is the 5-HT4 agonist of choice for preclinical and clinical studies focused on gastric emptying and gastroparesis. Its differentiated evidence includes a statistically significant, dose-dependent acceleration of gastric emptying in a Phase 2 gastroparesis trial [1], a dataset not matched by other 5-HT4 agonists. This makes it a uniquely valuable tool for research into GI motility disorders.

In Vivo Models Requiring a Safe Prokinetic with Low Cardiovascular Risk

For chronic in vivo studies where long-term dosing is required, velusetrag's established safety profile is paramount. Unlike earlier-generation comparators like cisapride, it does not interact with the hERG channel [1]. Furthermore, its >500-fold selectivity over other 5-HT receptors and lack of affinity for 5-HT2B (Ki > 10 μM) minimizes the risk of off-target effects, including valvulopathy, making it a safer option for longitudinal research.

Comparative Pharmacology Studies on 5-HT4 Agonist Intrinsic Activity

Velusetrag serves as a key reference compound in studies aiming to dissect the functional consequences of 5-HT4 receptor activation. Its high intrinsic activity, as directly compared to the lower intrinsic activity of tegaserod, mosapride, and cisapride in multiple functional assays [1], provides a clear pharmacological baseline for understanding the relationship between receptor efficacy and physiological response.

Drug Discovery Assay Development for Selective 5-HT4 Agonism

In assay development for drug discovery programs targeting the 5-HT4 receptor, velusetrag is an ideal positive control for high intrinsic activity and exquisite selectivity. Its well-characterized in vitro profile, including pKi (7.7) and >500-fold selectivity [1], provides a reliable benchmark for evaluating new chemical entities in binding and functional assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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